molecular formula C12H17Cl B14722374 2-(2-Chloroethyl)-1-methyl-4-(propan-2-yl)benzene CAS No. 6337-48-0

2-(2-Chloroethyl)-1-methyl-4-(propan-2-yl)benzene

Cat. No.: B14722374
CAS No.: 6337-48-0
M. Wt: 196.71 g/mol
InChI Key: VDOZJKRMLDSRNJ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1-methyl-4-(propan-2-yl)benzene is an organic compound that belongs to the class of alkylbenzenes. This compound is characterized by the presence of a benzene ring substituted with a 2-chloroethyl group, a methyl group, and an isopropyl group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1-methyl-4-(propan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1-methyl-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-1-methyl-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1-methyl-4-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1-methyl-4-(propan-2-yl)benzene: Similar structure but with a bromine atom instead of chlorine.

    2-(2-Chloroethyl)-1-methyl-4-(tert-butyl)benzene: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

2-(2-Chloroethyl)-1-methyl-4-(propan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the 2-chloroethyl group makes it a versatile intermediate for further chemical modifications, while the isopropyl group provides steric hindrance that can influence its reactivity and interactions with other molecules.

Properties

CAS No.

6337-48-0

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

IUPAC Name

2-(2-chloroethyl)-1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C12H17Cl/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4-5,8-9H,6-7H2,1-3H3

InChI Key

VDOZJKRMLDSRNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CCCl

Origin of Product

United States

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